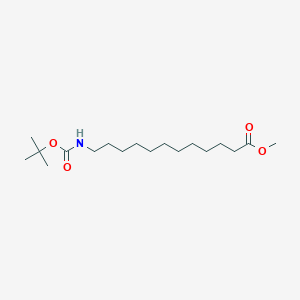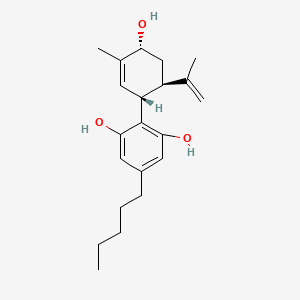
SF-1-088
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SF-1-088 is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its role as a small molecule inhibitor of the STAT5-SH2 domain, which is involved in various cellular processes, including cell growth and differentiation.
Méthodes De Préparation
The synthesis of SF-1-088 involves several steps, starting with the preparation of intermediate compounds. One of the key intermediates is 3-(2-aminoethoxy) thalidomide, which is then further modified to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
SF-1-088 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
SF-1-088 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of the STAT5-SH2 domain, providing insights into the molecular mechanisms of cell signaling. In biology, this compound is used to investigate the role of STAT5 in various cellular processes, including proliferation and apoptosis. In medicine, it has potential therapeutic applications in the treatment of diseases such as leukemia, where STAT5 is known to be dysregulated . Additionally, this compound has industrial applications in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of SF-1-088 involves its binding to the STAT5-SH2 domain, thereby inhibiting its activity. This inhibition disrupts the STAT5 signaling pathway, which is crucial for cell growth and differentiation. By blocking this pathway, this compound can induce apoptosis in cancer cells and inhibit their proliferation. The molecular targets of this compound include the STAT5 protein and its downstream effectors, such as cyclin D1 and c-Myc .
Comparaison Avec Des Composés Similaires
SF-1-088 is unique in its specificity for the STAT5-SH2 domain, which distinguishes it from other similar compounds. Similar compounds include other STAT inhibitors, such as STAT3 inhibitors, which target different domains of the STAT proteins. While STAT3 inhibitors also have therapeutic potential, this compound’s specificity for STAT5 makes it particularly valuable for studying and treating diseases where STAT5 is specifically implicated .
Propriétés
Numéro CAS |
1241832-83-6 |
|---|---|
Formule moléculaire |
C₂₈H₃₀N₂O₈S |
Poids moléculaire |
554.61 |
Synonymes |
4-(N-Benzyl-2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




